Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride
Description
Chemical Structure: The compound features a piperidine core substituted at the 3-position with a methylamine group and at the 1-position with a thiazol-5-ylmethyl moiety. Its hydrochloride salt enhances solubility and stability for pharmaceutical applications . Applications: As a secondary amine, it serves as a key intermediate in synthesizing bioactive molecules, particularly in pharmaceuticals and agrochemicals. Status: Notably, this compound is listed as "discontinued" by CymitQuimica, suggesting challenges in synthesis, stability, or efficacy compared to newer analogs .
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-ylmethyl)piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.ClH/c1-11-9-3-2-4-13(6-9)7-10-5-12-8-14-10;/h5,8-9,11H,2-4,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGCOYICZGYVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CN=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride, with the CAS number 1261234-87-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C10H18ClN3S
- Molecular Weight : 247.79 g/mol
- Structure : The compound features a thiazole ring and a piperidine moiety, which are known to contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values for various thiazole derivatives have been documented, indicating their effectiveness against a range of bacterial strains.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Other Thiazole Derivative A | 0.008 | Streptococcus pneumoniae |
| Other Thiazole Derivative B | 0.046 | Escherichia coli |
The above table summarizes findings from various studies where thiazole derivatives demonstrated potent antibacterial activity, often outperforming standard antibiotics such as ampicillin and ciprofloxacin .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Research indicates that compounds with similar structures exhibit MIC values below 1 µg/mL against common fungal pathogens.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of several thiazole derivatives, including this compound. The results demonstrated significant inhibition against Candida species, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Activity
The compound's anticancer potential has also been explored in various models. For instance, in vitro studies on breast cancer cell lines have shown that thiazole-containing compounds can significantly reduce cell viability.
Table 2: Anticancer Effects in Cell Lines
| Compound | Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|---|
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 55 | 10 |
| Control Drug A | MDA-MB-231 | 30 | 10 |
In a study involving the MDA-MB-231 cell line, treatment with this compound resulted in a notable decrease in cell viability after three days of treatment .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Inhibition of Bacterial Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Fungal Membranes : Similar mechanisms are hypothesized for its antifungal activity.
- Induction of Apoptosis in Cancer Cells : The anticancer effects may involve pathways leading to programmed cell death.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole derivatives, including methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine hydrochloride. Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of thiazole-based compounds for their antiproliferative activity against human cancer cell lines such as HepG2 and MCF-7. The results indicated that certain thiazole derivatives displayed promising IC50 values, suggesting their potential as anticancer agents .
1.2 Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant activities. Research has demonstrated that compounds containing thiazole moieties can effectively reduce seizure activity in animal models. For example, one study reported that thiazole-integrated pyrrolidinone analogues exhibited significant protection against picrotoxin-induced seizures, with some compounds achieving high protection indices . This suggests that this compound could be explored further for its anticonvulsant potential.
Synthesis and Formulation Strategies
The synthesis of this compound typically involves multistep processes that incorporate various reagents and conditions tailored to enhance yield and purity. Recent patents have outlined novel methods for synthesizing thiazole-bearing compounds with improved efficacy and bioavailability. These methods often involve solid dispersion techniques, which can enhance the solubility of poorly soluble compounds .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of thiazole derivatives. SAR studies indicate that modifications to the thiazole ring and the piperidine moiety can significantly influence biological activity. For instance, substituents on the phenyl ring or variations in the piperidine structure have been correlated with enhanced anticancer and anticonvulsant activities .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group in the piperidine ring facilitates nucleophilic substitution under mild conditions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF or THF, yielding tertiary amines.
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Arylation : Couples with aryl halides via Buchwald-Hartwig amination in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
Key Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF | 60°C | 78% |
| Arylation | Pd(OAc)₂, Xantphos | Toluene | 100°C | 65% |
Acylation and Carbamate Formation
The primary amine reacts with acyl chlorides or anhydrides to form amides:
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Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) with triethylamine as a base produces the corresponding acetamide derivative .
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Carbamate Synthesis : Reacts with chloroformates (e.g., ethyl chloroformate) to generate stable carbamates, often used as protective intermediates .
Example Reaction :
Redox Reactions
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Oxidation : The thiazole ring undergoes electrophilic substitution (e.g., bromination at the 4-position using NBS in acetic acid) .
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Reduction : The amine group can be protonated under acidic conditions, while the thiazole ring remains inert to common reducing agents like NaBH₄ .
Comparative Reactivity :
| Functional Group | Reaction | Reagents | Outcome |
|---|---|---|---|
| Thiazole ring | Bromination | NBS, AcOH | 4-Bromo-thiazole derivative |
| Piperidine amine | Protonation | HCl | Hydrochloride salt |
Cyclization and Heterocycle Formation
The compound participates in multicomponent reactions to form fused heterocycles:
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Thiazolo-Piperidine Hybrids : Reacts with aldehydes and thioureas under microwave irradiation to yield tricyclic structures with enhanced aromaticity .
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Schiff Base Formation : Condenses with carbonyl compounds (e.g., benzaldehyde) to generate imines, which can be further cyclized .
Optimized Protocol :
-
Reagents : Benzaldehyde, acetic acid (catalyst)
-
Conditions : Reflux in ethanol for 6 hours
Comparative Reaction Profile
The table below contrasts reactions involving structurally similar compounds:
| Compound | Reaction Type | Optimal Conditions | Yield | Key Difference |
|---|---|---|---|---|
| Methyl-(1-thiazol-5-ylmethyl-piperidin-3-yl)-amine HCl | Acylation | AcCl, Et₃N, DCM, 25°C | 75% | Higher selectivity for primary amine |
| 1-(Benzo[d]thiazol-2-yl)piperidin-3-amine HCl | Arylation | Pd(OAc)₂, Xantphos, 100°C | 68% | Slower kinetics due to steric bulk |
| (1-(Thiazol-2-yl)piperidin-3-yl)methanol | Oxidation | KMnO₄, H₂O, 80°C | 90% | Alcohol oxidation dominates |
Mechanistic Insights
-
Nucleophilic Substitution : The amine’s lone pair attacks electrophilic centers, with solvent polarity critically influencing reaction rates .
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Thiazole Reactivity : The sulfur and nitrogen atoms in the thiazole ring direct electrophiles to the 4-position, as shown by bromination studies .
This compound’s versatility in nucleophilic, acylation, and cyclization reactions makes it valuable for synthesizing pharmacologically active derivatives. Its reactivity profile aligns with trends observed in related thiazole-piperidine hybrids, though steric and electronic factors modulate specific outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between the target compound and its analogs:
Key Comparative Insights
Structural Variations and Physicochemical Properties
- Thiazole vs. Pyrazole/Isoxazole : The target compound’s thiazole ring offers sulfur-mediated hydrophobic interactions, whereas pyrazole () or isoxazole () analogs may exhibit altered electron distribution, affecting binding to biological targets like enzymes or receptors .
- Alkyl Chain Modifications : The propylamine chain in [3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride () increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s shorter methylamine group .
Challenges and Limitations
- Stability Issues : Hydrochloride salts of piperidine-thiazole hybrids may degrade under humid conditions, as hinted by the target compound’s discontinued status .
- Selectivity : Compared to imidazothiazole derivatives (), the target compound’s simpler structure may lack the steric bulk required for selective target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
